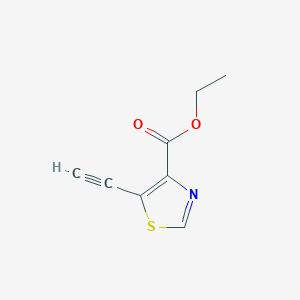

4-Ethoxycarbonyl-5-ethynylthiazole

Descripción

4-Ethoxycarbonyl-5-ethynylthiazole is a heterocyclic compound featuring a thiazole core substituted with an ethoxycarbonyl (ester) group at position 4 and an ethynyl (acetylene) group at position 5. This structure combines the electron-withdrawing ester group with the reactive ethynyl moiety, making it a versatile intermediate in organic synthesis, particularly for click chemistry or pharmaceutical applications. Its unique substitution pattern distinguishes it from related thiazole and thiadiazole derivatives, as discussed below.

Propiedades

Fórmula molecular |

C8H7NO2S |

|---|---|

Peso molecular |

181.21 g/mol |

Nombre IUPAC |

ethyl 5-ethynyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C8H7NO2S/c1-3-6-7(9-5-12-6)8(10)11-4-2/h1,5H,4H2,2H3 |

Clave InChI |

KKFGXFAEXDCPHP-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(SC=N1)C#C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl 4-Methyl-5-thiazoleactate

Structural Features :

Key Differences :

- The target compound replaces the methyl group at position 4 with an ethoxycarbonyl group, enhancing polarity and reactivity toward nucleophilic attack.

- The ethynyl group at position 5 (vs.

Physical Properties :

- Ethyl 4-Methyl-5-thiazoleactate lacks reported melting points, but analogous thiazole esters typically exhibit moderate melting ranges (e.g., 150–200°C).

Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate

Structural Features :

- Core : 1,2,3-Thiadiazole ring (two nitrogens, one sulfur).

- Substituents: Amino group at position 5, ethoxycarbonyl group at position 4 .

- Molecular Formula : C₅H₇N₃O₂S.

Key Differences :

- The thiadiazole core introduces distinct electronic properties, with increased nitrogen content influencing hydrogen-bonding capacity and bioactivity.

- The amino group at position 5 contrasts with the ethynyl group in the target compound, offering divergent reactivity (e.g., participation in Schiff base formation vs. cycloadditions) .

Physical Properties :

- Molecular weight: 173.195 g/mol.

- HS Code: 2934999090.

5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)

Structural Features :

- Core : Hybrid thiazole-pyrimidine system.

- Substituents: 2-Aminothiazol-5-yl and 4-nitrophenyl groups .

- Molecular Formula: Not explicitly provided.

Key Differences :

- The complex hybrid structure contrasts with the simpler thiazole core of the target compound.

- The nitro and amino groups enhance intermolecular interactions, reflected in a higher melting point (206–208°C) compared to typical thiazole esters .

Data Table: Structural and Physical Comparison

Research Findings and Reactivity Insights

- Electronic Effects : The ethoxycarbonyl group in 4-Ethoxycarbonyl-5-ethynylthiazole withdraws electron density, activating the ethynyl group for cycloaddition reactions. This contrasts with the electron-donating methyl group in Ethyl 4-Methyl-5-thiazoleactate, which reduces reactivity at position 5 .

- Biological Relevance: Thiadiazole derivatives (e.g., Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate) often exhibit enhanced bioactivity due to nitrogen-rich cores, whereas the ethynyl group in the target compound may facilitate bioconjugation in drug design .

- Thermal Stability: The high melting point of compound 4f (206–208°C) suggests greater crystalline stability compared to simpler thiazole esters, likely due to hydrogen bonding from the amino and nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.